2-(ethylsulfanyl)-1-methyl-1H-indole-3-carbaldehyde
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Description
2-(ethylsulfanyl)-1-methyl-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C12H13NOS and its molecular weight is 219.3. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
2-(Ethylsulfanyl)-1-methyl-1H-indole-3-carbaldehyde is involved in chemical synthesis processes due to its reactivity and versatility as a building block in organic chemistry. The molecule serves as a precursor in the efficient synthesis of various heterocyclic compounds. For example, Gribble et al. (2002) described the synthesis of 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles from indole-3-carbaldehyde, demonstrating the utility of indole derivatives in constructing fused heterocyclic structures (G. Gribble, Jun Jiang, Yanbing Liu, 2002). Similarly, the work of Kuniyoshi Shimizu et al. (2003) highlights the use of indole-3-carbaldehyde as a tyrosinase inhibitor, showcasing its potential in developing biochemical tools or therapeutic agents (Kuniyoshi Shimizu, X. Geng, Mika Hashiguchi, et al., 2003).
Photophysical Studies
The indole core of this compound makes it a candidate for photophysical studies. Anita Kailas Sanap et al. (2015) explored the synthesis and photophysical properties of novel coumarin-based styryl dyes incorporating indole-3-carbaldehyde, indicating its role in the development of materials with specific optical properties (Anita Kailas Sanap, Kailas K. Sanap, G. Shankarling, 2015).
Catalytic and Synthetic Applications
Indole derivatives, by extension, including those related to this compound, find applications in catalysis and synthetic chemistry. M. Singh et al. (2017) designed palladacycles from indole-based ligands, showing the application of indole derivatives in catalyzing organic reactions, which could be indirectly relevant to derivatives like this compound (M. Singh, Fariha Saleem, R. Pal, et al., 2017).
Green Chemistry
In the context of sustainable and green chemistry, the synthesis and applications of indole-3-carbaldehyde derivatives underscore the importance of environmentally friendly synthetic routes. Yogita Madan (2020) reported a green, nanocatalyzed synthetic route for Knoevenagel condensation involving indole-3-carbaldehyde, highlighting the molecule's role in facilitating reactions under benign conditions (Yogita Madan, 2020).
Properties
IUPAC Name |
2-ethylsulfanyl-1-methylindole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NOS/c1-3-15-12-10(8-14)9-6-4-5-7-11(9)13(12)2/h4-8H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJAMCTSYRIJKSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C2=CC=CC=C2N1C)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.